Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable scaffold in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . Another approach involves the use of bifunctional synthetic equivalents to annulate substituted benzimidazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions and continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms.
Pyrimido[1,2-a]benzimidazoles: These compounds have an additional benzene ring fused to the imidazo[1,2-a]pyrimidine core, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-2-14-8(13)7-5-11-9-10-3-4-12(9)6-7/h7H,2-6H2,1H3,(H,10,11) |
InChI Key |
KFIDUEXWOCABOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN=C2NCCN2C1 |
Origin of Product |
United States |
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